Antitumor agent-70

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

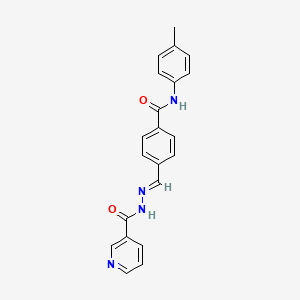

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[(E)-[4-[(4-methylphenyl)carbamoyl]phenyl]methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H18N4O2/c1-15-4-10-19(11-5-15)24-20(26)17-8-6-16(7-9-17)13-23-25-21(27)18-3-2-12-22-14-18/h2-14H,1H3,(H,24,26)(H,25,27)/b23-13+ |

InChI Key |

IXYMMBYRNJWPSX-YDZHTSKRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Antitumor Agent-70 (Exemplified by Imatinib)

Disclaimer: "Antitumor agent-70" is a placeholder name. This document uses Imatinib (Gleevec®), a well-characterized tyrosine kinase inhibitor, as a representative agent to illustrate the requested technical information and format.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib was the first signal transduction inhibitor successfully used in a clinical setting and represents a paradigm shift in cancer therapy towards targeted treatments.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule kinase inhibitor.[2] Initially approved for the treatment of Chronic Myeloid Leukemia (CML), its applications have expanded to include Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) and certain gastrointestinal stromal tumors (GISTs).[3][4] This guide provides a detailed overview of its core mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action for Imatinib is the competitive inhibition of specific tyrosine kinases.[4] In CML, the pathognomonic Philadelphia chromosome results from a translocation between chromosomes 9 and 22, creating a fusion gene called BCR-ABL.[3][5] This gene produces the BCR-ABL protein, a constitutively active tyrosine kinase that is the critical pathogenetic driver in CML.[3][6][7]

Imatinib targets the ATP-binding site within the kinase domain of the BCR-ABL protein.[1][2][8] By occupying this site, Imatinib locks the enzyme in a self-inhibited, inactive conformation.[8] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrates, thereby blocking protein tyrosine phosphorylation and inhibiting the enzyme's activity.[1][8] The result is the blockage of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, ultimately leading to the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[1][3]

Beyond BCR-ABL, Imatinib also potently inhibits other receptor tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR).[2][8][9] This multi-target activity is the basis for its efficacy in GISTs, which are often driven by activating mutations in c-Kit.[2][3]

Modulated Signaling Pathways

The constitutive activity of the BCR-ABL kinase activates a multitude of downstream signaling pathways that promote oncogenesis.[5][10] By inhibiting BCR-ABL, Imatinib effectively shuts down these aberrant signals.

Key pathways affected include:

-

Ras/MAPK Pathway: The BCR-ABL/GRB2/SOS complex constitutively activates Ras, which in turn stimulates the MEK1/2 and MAPK (ERK1/2) proteins.[7] This pathway is a primary driver of abnormal cell proliferation. Imatinib's inhibition of BCR-ABL blocks this cascade.[11]

-

PI3K/AKT Pathway: BCR-ABL can activate Phosphoinositide 3-kinase (PI3K), which then activates AKT kinase.[6][7] AKT is a crucial effector that promotes cell survival by phosphorylating and inhibiting several pro-apoptotic proteins (e.g., Bad, Caspase 9).[7]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT5, are activated by BCR-ABL and are involved in pathways that sustain the self-renewal of leukemic stem cells.[10][11]

The inhibition of these pathways collectively halts uncontrolled cell proliferation, blocks survival signals, and induces apoptosis in the malignant cells.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. droracle.ai [droracle.ai]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Antitumor Agent-70

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Antitumor agent-70" encompasses a diverse group of molecules that have demonstrated significant potential in preclinical and clinical research for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of three distinct entities identified as "this compound": a novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative (compound 8b), the sulfonamide E7070, and the humanized monoclonal antibody SGN-70. This document details their mechanisms of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes complex biological and experimental workflows to support ongoing research and development in oncology.

Introduction

The search for novel and effective anticancer agents is a cornerstone of modern biomedical research. The term "this compound" has been associated with multiple promising candidates, each with a unique chemical structure and mode of action. This guide aims to disambiguate this nomenclature by presenting a detailed technical analysis of three prominent agents, providing researchers and drug development professionals with a centralized resource for their continued investigation.

Small Molecule Inhibitors: (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative (Compound 8b)

Discovery and Rationale

Compound 8b emerged from a rational drug design approach targeting key signaling pathways in multiple myeloma (MM). The design strategy focused on synthesizing a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives with the hypothesis that this scaffold could exhibit potent and selective antitumor activity.[1][2]

Synthesis

The synthesis of compound 8b and its analogues is achieved through a multi-step process involving the condensation of a substituted benzohydrazide with a pyridine carbaldehyde.

Logical Flow of Synthesis:

References

An In-depth Technical Guide on the Core Antitumor Agent: Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a potent mitotic inhibitor used in the chemotherapy of numerous cancers.[1] It belongs to the taxane family of diterpenoids and has a complex chemical structure.[2][3] Paclitaxel is a cornerstone in the treatment of ovarian, breast, lung, and Kaposi's sarcoma, among others.[4] Its unique mechanism of action, which involves the stabilization of microtubules, sets it apart from other anticancer agents that typically cause microtubule depolymerization.[2][4] This guide provides a comprehensive overview of Paclitaxel's chemical structure, properties, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

Paclitaxel is a complex diterpenoid pseudoalkaloid with the molecular formula C47H51NO14.[3] Its structure consists of a tetracyclic taxane core and an N-benzoyl-phenylisoserine side chain at position C13, which is crucial for its antitumor activity.[3][5]

Table 1: Physicochemical Properties of Paclitaxel

| Property | Value | Reference |

| Molecular Formula | C47H51NO14 | [6] |

| Molecular Weight | 853.9 g/mol | [7] |

| Melting Point | 213-216 °C (decomposes) | [6][8] |

| Appearance | White to off-white crystalline powder | [7][9] |

| Solubility | Poorly soluble in water, soluble in methanol, ethanol, acetonitrile, chloroform, and acetone. | [8][9] |

| Optical Rotation | [α]D20 -49° (in methanol) | [6] |

| LogP | 3.96 | [7] |

Mechanism of Action

Paclitaxel's primary mechanism of action is the disruption of the normal function of microtubules, which are essential for cell division.[2][10] Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[4][11][12] This hyper-stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[4][12]

The resulting non-functional microtubules disrupt the dynamic process of mitotic spindle assembly and chromosome segregation.[2] This interference with microtubule dynamics blocks the progression of the cell cycle at the G2/M phase, leading to prolonged mitotic arrest.[10][11] Ultimately, this sustained cell cycle arrest triggers apoptosis, or programmed cell death.[4][11]

Signaling Pathways

Paclitaxel's induction of apoptosis is mediated through several signaling pathways. One of the key pathways involves the B-cell leukemia 2 (Bcl-2) protein. Paclitaxel can bind to and inactivate the anti-apoptotic protein Bcl-2, thereby promoting cell death.[4]

Furthermore, Paclitaxel has been shown to modulate survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[11][13] In some cancer cells, these pathways are upregulated, leading to resistance. However, Paclitaxel can inhibit the PI3K/AKT pathway, which in turn can enhance apoptosis and increase the sensitivity of tumor cells to the treatment.[13][14][15] Studies have also indicated that Paclitaxel can induce the production of reactive oxygen species (ROS), which can lead to DNA damage and activation of apoptotic pathways.[14][16]

Caption: Paclitaxel's multifaceted mechanism of action.

Pharmacokinetics and Metabolism

Paclitaxel is administered intravenously, often in a formulation with Cremophor EL and ethanol to overcome its poor water solubility.[17] It is highly bound to plasma proteins (89-98%).[4] The metabolism of Paclitaxel primarily occurs in the liver via the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[4] The main metabolite is 6α-hydroxypaclitaxel, formed by CYP2C8.[4]

Table 2: Pharmacokinetic Parameters of Paclitaxel

| Parameter | Value (for 135 mg/m² 24-hour infusion in ovarian cancer patients) | Reference |

| Cmax (Maximum Plasma Concentration) | 195 ng/mL | [4] |

| AUC (Area Under the Curve) | 6300 ng·h/mL | [4] |

| Protein Binding | 89-98% | [4] |

| Metabolism | Hepatic (CYP2C8, CYP3A4) | [4] |

| Elimination Half-life | 3.0 to 52.7 hours (dose-dependent) | [4] |

| Excretion | Primarily biliary | [11] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs like Paclitaxel.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of 3x10^4 or 1x10^2 cells/cm^2 and allowed to attach overnight.[18][19]

-

Drug Treatment: Cells are treated with various concentrations of Paclitaxel (e.g., 0, 1, 5, 20, 80 nM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[18][20]

-

MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[18]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[19]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Efficacy Study (Xenograft Model)

Xenograft models are commonly used to evaluate the in vivo antitumor efficacy of drugs like Paclitaxel.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: A specific number of human cancer cells (e.g., HCT-15 human colon adenocarcinoma cells) are subcutaneously or intraperitoneally injected into the mice.[21]

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

-

Drug Administration: Mice are randomized into treatment and control groups. Paclitaxel (and/or its formulations) is administered through a specific route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[22]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a certain size, or after a specific duration. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

Paclitaxel remains a vital tool in the oncologist's arsenal. Its unique mechanism of stabilizing microtubules, leading to mitotic arrest and apoptosis, continues to be an effective strategy against a variety of cancers. Understanding its chemical properties, complex signaling interactions, and pharmacokinetic profile is crucial for its optimal use and for the development of novel taxane-based therapies with improved efficacy and reduced toxicity. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this important antitumor agent.

References

- 1. Paclitaxel - American Chemical Society [acs.org]

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pnas.org [pnas.org]

- 6. Paclitaxel [drugfuture.com]

- 7. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. Paclitaxel | 33069-62-4 [chemicalbook.com]

- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Paclitaxel treatment and cell survival assay [bio-protocol.org]

- 19. advances.umw.edu.pl [advances.umw.edu.pl]

- 20. mdpi.com [mdpi.com]

- 21. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

c-Kit inhibition by Antitumor agent-70

An In-depth Technical Guide on the c-Kit Inhibition by Antitumor agent-70

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this compound (also known as compound 8b) is suggested as a potential c-Kit inhibitor, publicly available scientific literature, including the primary citation, does not currently provide direct quantitative data (e.g., IC50) for its enzymatic inhibition of the c-Kit kinase. This guide summarizes the available data on its potent anti-tumor effects in cell-based assays and provides detailed experimental protocols for the assays performed, along with a representative protocol for how its direct c-Kit inhibitory activity could be determined.

Introduction

The c-Kit receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, plays a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[1] Dysregulation of c-Kit signaling, often through activating mutations or overexpression, is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1] Consequently, c-Kit has emerged as a significant therapeutic target in oncology.

This compound (compound 8b) is a novel synthetic compound identified as a potent anti-proliferative and pro-apoptotic agent, particularly against multiple myeloma.[2] While its multi-targeted kinase inhibitor profile has been suggested, with a specific potential against c-Kit, its characterization has primarily been centered on its cellular effects.[2] This document provides a comprehensive overview of the existing data on this compound and detailed methodologies for its biological evaluation.

Data Presentation

The anti-tumor activity of this compound has been quantified through various cell-based assays. The following tables summarize the available data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Exposure Time |

| RPMI8226 | Human Multiple Myeloma | 0.12 | 24 hours |

| U266 | Human Multiple Myeloma | 3.81 | Not Specified |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09 | Not Specified |

Data sourced from MedchemExpress, citing Xin-Yang Li, et al.[2]

Table 2: Cellular Effects of this compound on RPMI8226 Cells

| Assay | Effect | Concentration Range | Exposure Time |

| Cell Cycle Analysis | Arrested the cell cycle in the G0/G1 phase.[2] | 0 - 0.2 µM | 24 hours |

| Apoptosis Assay | Induced a concentration-dependent increase in the rate of apoptosis.[2] | 0 - 0.2 µM | 24 hours |

| Mechanism of Action | Promotes the release of Reactive Oxygen Species (ROS).[2] | 0 - 0.2 µM | 24 hours |

Data sourced from MedchemExpress, citing Xin-Yang Li, et al.[2]

Signaling Pathways and Experimental Workflows

c-Kit Signaling Pathway

The following diagram illustrates the canonical c-Kit signaling pathway upon activation by its ligand, Stem Cell Factor (SCF). Activation leads to the initiation of several downstream cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

Caption: Canonical c-Kit signaling pathways.

Experimental Workflow Diagrams

The following diagrams outline the workflows for key experiments used to characterize this compound.

Caption: Workflow for a c-Kit Kinase Assay.

Caption: Workflow for a Cell Viability Assay.

Caption: Workflow for an Apoptosis Assay.

References

In-Depth Technical Guide: The Apoptosis Induction Pathway of Antitumor Agent-70

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-70, also identified as compound 8b, is a novel synthetic small molecule demonstrating significant potential as an anticancer therapeutic. This technical guide provides a comprehensive overview of its primary mechanism of action: the induction of apoptosis in cancer cells. This document details the quantitative efficacy of this compound, the specific signaling pathways it modulates, and the detailed experimental protocols utilized to elucidate its function. The information presented is intended to support further research and development of this promising compound.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Therapeutic strategies aimed at restoring this programmed cell death process are a cornerstone of modern oncology research. This compound has emerged as a potent inducer of apoptosis, particularly in multiple myeloma. This guide synthesizes the current understanding of its molecular mechanism, focusing on its effects on cell cycle progression, reactive oxygen species (ROS) production, and the intrinsic apoptotic pathway.

Quantitative Efficacy of this compound

This compound (compound 8b) has demonstrated potent and selective anti-proliferative activity against various cancer cell lines. Its efficacy is most pronounced in multiple myeloma cells.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| RPMI8226 | Multiple Myeloma | 0.12 ± 0.09 | [1][2] |

| U266 | Multiple Myeloma | 3.81 | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09 | [3] |

IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.

The data clearly indicates a high degree of potency against the RPMI8226 multiple myeloma cell line, with significantly lower toxicity observed in non-cancerous HUVEC cells, suggesting a favorable therapeutic window.[1]

Mechanism of Action: Apoptosis Induction Pathway

This compound exerts its anticancer effects primarily through the induction of apoptosis, a process initiated by cell cycle arrest and mediated by the generation of reactive oxygen species (ROS).

Cell Cycle Arrest at the G0/G1 Phase

Treatment with this compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This G0/G1 arrest is a critical first step that primes the cells for apoptosis. Flow cytometry analysis has shown a dose-dependent increase in the proportion of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[1][3]

Induction of Mitochondrial Reactive Oxygen Species (ROS)

A key event in the apoptotic pathway initiated by this compound is the promotion of mitochondrial ROS release.[1] ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress and damage to cellular components, including mitochondria. This damage leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm, triggering the intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway

The accumulation of mitochondrial ROS initiates a cascade of events leading to programmed cell death. While the specific protein interactions for this compound are still under investigation, the general pathway involves the following steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS levels lead to the opening of pores in the mitochondrial membrane.

-

Cytochrome c Release: Pro-apoptotic proteins, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase Activation: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The executioner caspases dismantle the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Potential Target: c-Kit

This compound is a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[3] The c-Kit receptor tyrosine kinase is involved in cell survival and proliferation pathways, and its aberrant activation is implicated in several cancers. Inhibition of c-Kit signaling can disrupt these pro-survival signals, thereby sensitizing cancer cells to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the apoptotic pathway of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of this compound.

-

Cell Seeding: Seed RPMI8226, U266, or HUVEC cells in a 96-well plate at a density of 5 x 104 cells/mL.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (typically ranging from 0 to 50 µM) for 24 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat RPMI8226 cells with varying concentrations of this compound (e.g., 0, 0.1, 0.2 µM) for 24 hours.[3]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis.

-

Cell Treatment: Treat RPMI8226 cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. The results show that the induced apoptosis rate increases with increasing concentrations of the agent, with the early apoptosis rate being higher than the late apoptosis rate.[3]

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol measures the generation of reactive oxygen species.

-

Cell Treatment: Treat RPMI8226 cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe. DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate that effectively induces apoptosis in multiple myeloma cells through a mechanism involving G0/G1 cell cycle arrest and the generation of mitochondrial ROS. The data summarized in this guide highlights its potency and provides a foundation for further investigation. Future research should focus on elucidating the complete signaling cascade, including the identification of upstream regulators of ROS production and the specific caspase substrates cleaved during apoptosis. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical models of multiple myeloma, which will be crucial for its potential translation into a clinical setting. The potential inhibition of c-Kit by this agent also merits further investigation to understand its multi-targeted nature.

References

In Vitro Anti-proliferative Activity of Antitumor Agent-70: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-70, also identified as compound 8b, has emerged as a promising small molecule inhibitor with potent in vitro anti-proliferative activity, particularly against multiple myeloma. This technical guide provides a comprehensive overview of its biological effects, mechanism of action, and the experimental protocols utilized for its evaluation. The information is compiled from publicly available data, primarily from the research conducted by Xin-Yang Li and colleagues, who first described the compound. This compound is characterized as a potential multi-targeted kinase inhibitor with notable activity against c-Kit.[1] Its anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The in vitro anti-proliferative efficacy of this compound has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI8226 | Multiple Myeloma | 0.12 |

| U266 | Multiple Myeloma | 3.81 |

| HUVEC | Normal (Endothelial) | 12.09 |

Data sourced from MedChemExpress, citing the work of Xin-Yang Li, et al.[1]

The data indicates that this compound exhibits high potency against the RPMI8226 multiple myeloma cell line, with a significantly lower effect on the non-cancerous HUVEC cell line, suggesting a degree of selectivity for cancer cells.

Mechanism of Action

The anti-proliferative activity of this compound is primarily mediated through two interconnected cellular processes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of multiple myeloma cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. This effect is dose-dependent, with a notable increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases observed upon treatment.[1]

Apoptosis Induction via ROS Production

This compound induces apoptosis, or programmed cell death, in cancer cells. This process is initiated by the promotion of reactive oxygen species (ROS) release within the cells.[1] The accumulation of ROS creates oxidative stress, which in turn triggers the intrinsic apoptotic pathway. A dose-dependent increase in the apoptotic rate is observed, with a higher proportion of cells in early apoptosis compared to late apoptosis.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and a typical experimental workflow for evaluating the anti-proliferative activity are depicted in the following diagrams.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for in vitro anti-proliferative assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro anti-proliferative activity of this compound. These protocols are based on standard laboratory procedures for the cited assays.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cancer cell lines (e.g., RPMI8226, U266)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL in 100 µL of complete RPMI-1640 medium and incubated for 24 hours.

-

Drug Treatment: this compound is added to the wells at various concentrations (e.g., 0-50 µM), with a final DMSO concentration not exceeding 0.1%. A control group with DMSO alone is included.

-

Incubation: The plates are incubated for 24 to 72 hours.

-

MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are treated with this compound at specified concentrations (e.g., 0-0.2 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 0-0.2 µM) for 24 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions, followed by incubation in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells (early and late) is calculated for each treatment condition.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the level of intracellular ROS production induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.

-

DCFH-DA Staining: The cells are then incubated with DCFH-DA, which is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or visualized with a fluorescence microscope.

-

Data Analysis: The mean fluorescence intensity is quantified and compared between treated and untreated cells.

Conclusion

This compound (compound 8b) demonstrates significant in vitro anti-proliferative activity against multiple myeloma cells. Its mechanism of action involves the inhibition of key kinases, leading to cell cycle arrest at the G0/G1 phase, and the induction of apoptosis through the generation of reactive oxygen species. The provided data and experimental protocols offer a foundational guide for further research and development of this promising anti-cancer compound. Further investigation into its specific kinase targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Antitumor Agent-70 for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Antitumor agent-70 (also known as compound 8b), a novel investigational compound with demonstrated potential for the treatment of multiple myeloma (MM). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the core assays used in its evaluation.

Core Concepts and Mechanism of Action

This compound is a novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative identified as a potential multi-targeted kinase inhibitor, with notable activity against c-Kit.[1] Its primary antitumor effects in multiple myeloma are attributed to the induction of apoptosis and cell cycle arrest.

The compound exerts its cytotoxic effects through two primary mechanisms:

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): this compound promotes the release of mitochondrial reactive oxygen species (ROS). Elevated intracellular ROS levels can trigger the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][2]

-

Cell Cycle Arrest: The agent has been shown to arrest the cell cycle in the G0/G1 phase, thereby inhibiting the proliferation of multiple myeloma cells.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cell lines. The following table summarizes the key quantitative findings from preclinical studies.

| Cell Line | IC50 (µM) | Assay Type | Reference |

| RPMI-8226 (Multiple Myeloma) | 0.12 ± 0.09 | MTT Assay | |

| U266 (Multiple Myeloma) | 3.81 | MTT Assay | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 12.09 | MTT Assay |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Anti-proliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on multiple myeloma cell lines.

Materials:

-

RPMI-8226 multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (compound 8b)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RPMI-8226 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations. A vehicle control (DMSO) should be included.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3][4]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of multiple myeloma cells.

Materials:

-

RPMI-8226 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed RPMI-8226 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation at 1,000 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.[5][6][7][8]

Apoptosis and Intracellular ROS Measurement (DCFH-DA Staining and Flow Cytometry)

This protocol is used to quantify the induction of apoptosis and the generation of intracellular ROS in multiple myeloma cells following treatment with this compound.

Materials:

-

RPMI-8226 cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure for ROS Measurement:

-

Treat RPMI-8226 cells with this compound for the desired time period.

-

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and immediately analyze by flow cytometry to measure the fluorescence intensity of dichlorofluorescein (DCF), which is proportional to the amount of intracellular ROS.[9][10]

Procedure for Apoptosis Assay:

-

Following treatment with this compound, harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. The percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive) can be quantified.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound in multiple myeloma cells.

Caption: Overview of this compound's dual mechanism of action in multiple myeloma cells.

Caption: Inhibition of the c-Kit/PI3K/Akt survival pathway by this compound.

References

- 1. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species generation and mitochondrial dysfunction in the apoptotic response to Bortezomib, a novel proteasome inhibitor, in human H460 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. bioquochem.com [bioquochem.com]

Technical Guide: Cellular Sensitivity and Mechanistic Profile of Antitumor Agent-70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-70, also identified as compound 8b, is a novel synthetic compound belonging to the (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide series of derivatives. It has demonstrated significant anti-proliferative and pro-apoptotic activities, particularly in multiple myeloma cell lines. This technical guide provides a comprehensive overview of the known cellular sensitivities to this compound, detailed experimental protocols for assessing its activity, and a summary of its proposed mechanism of action.

Data Presentation: Cell Line Sensitivity to this compound

The cytotoxic activity of this compound has been evaluated against several human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were determined after a 24-hour incubation period.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| RPMI8226 | Human Multiple Myeloma | 0.12 | [1] |

| U266 | Human Multiple Myeloma | 3.81 | [1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09 | [1] |

Table 1: IC50 values of this compound in various human cell lines.

The data indicates that the RPMI8226 multiple myeloma cell line is particularly sensitive to this compound, exhibiting a potent IC50 value in the sub-micromolar range.[1]

Mechanism of Action

This compound is characterized as a potential multi-targeted kinase inhibitor, with a notable inhibitory activity against c-Kit.[1] Its antitumor effects are primarily attributed to the induction of apoptosis and cell cycle arrest.[1]

Key mechanistic features include:

-

Induction of Apoptosis: The agent triggers programmed cell death in sensitive cancer cells.[1]

-

Cell Cycle Arrest: It causes an arrest in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[1]

-

Promotion of Reactive Oxygen Species (ROS): The induction of apoptosis is linked to the promotion of ROS release within the cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound. These are standardized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., RPMI8226) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells in the exponential growth phase using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., RPMI8226) in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of culture medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for 24 hours.

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

-

Collect data for at least 10,000 events per sample.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant using the flow cytometry software.

-

Compare the percentage of apoptotic cells (early + late) in the treated samples to the untreated control.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound. As a c-Kit inhibitor, it is expected to block the downstream pro-survival and proliferative signals. Concurrently, it promotes the generation of ROS, which is a key trigger for the intrinsic apoptosis pathway.

Proposed signaling pathway of this compound.

Experimental Workflow for Assessing Cell Line Sensitivity

The diagram below outlines a typical experimental workflow for evaluating the sensitivity of cancer cell lines to a novel antitumor agent like this compound.

Workflow for assessing cell line sensitivity.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-70 in RPMI 8226 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-70, also identified as compound 8b, is a novel synthetic compound demonstrating significant potential in the treatment of multiple myeloma.[1][2] It functions as a multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[1][2] In vitro studies have shown that this compound exhibits potent anti-proliferative activity against the human multiple myeloma cell line RPMI 8226, inducing cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive guide for the utilization of this compound in RPMI 8226 cells, including detailed protocols for key experiments and a summary of its biological effects.

Overview of RPMI 8226 Cells

The RPMI 8226 cell line was established from the peripheral blood of a 61-year-old male with multiple myeloma. These cells are characterized by their production and secretion of lambda light immunoglobulin chains, with no evidence of heavy chain production. RPMI 8226 cells grow in suspension and serve as a critical in vitro model for studying multiple myeloma, investigating drug resistance pathways, and evaluating novel therapeutic agents.

Properties of this compound

-

Chemical Name: (E)-N-phenyl-4-(2-(isonicotinoyl)hydrazono)methyl)benzamide (tentative, based on derivative series)

-

Molecular Formula: C21H18N4O2

-

Molecular Weight: 358.39 g/mol

-

CAS Number: 2454133-88-9

Data Presentation

The following table summarizes the quantitative data regarding the in vitro activity of this compound against RPMI 8226 and other cell lines.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| RPMI 8226 | Multiple Myeloma | 0.12 | [1][2] |

| U266 | Multiple Myeloma | 3.81 | [1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: The original research article does not specify the solvent used. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds. It is crucial to perform a vehicle control experiment to ensure the final concentration of the solvent does not affect cell viability.

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the complete cell culture medium. Ensure the final concentration of DMSO in the cell culture is below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.

Cell Culture of RPMI 8226 Cells

-

Medium: Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: The cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in a fresh medium at the desired seeding density.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of this compound.

-

Cell Seeding: Seed RPMI 8226 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

-

Treatment: After 24 hours, add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM to 0.01 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis

This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle distribution of RPMI 8226 cells.

-

Cell Seeding and Treatment: Seed RPMI 8226 cells in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with this compound at concentrations around its IC50 (e.g., 0.1 µM, 0.2 µM) for 24 hours.[1] Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol provides a general method for detecting apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed RPMI 8226 cells in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.2 µM) for 24 hours.[1] Include a vehicle control.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 1X binding buffer and analyze the cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: General workflow for in vitro evaluation.

Logical Relationships

Caption: Logical flow of this compound's effects.

References

Application Notes: Determination of Antitumor agent-70 IC50 in U266 Multiple Myeloma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-70 (also known as compound 8b) is an investigational compound with demonstrated anti-proliferative activity against multiple myeloma cell lines.[1] It is characterized as a potential multi-targeted kinase inhibitor that can induce cell cycle arrest and apoptosis.[1] The U266 cell line, established from the peripheral blood of a patient with IgE-secreting myeloma, is a widely used preclinical model for studying multiple myeloma biology and evaluating the efficacy of novel therapeutic agents.[2][3][4] U266 cells grow in suspension and are known to secrete interleukin-6 (IL-6), a key cytokine in myeloma pathogenesis.[2][5]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical assessment of a compound's potency.[6] This document provides a detailed protocol for determining the IC50 value of this compound in U266 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[7]

Materials and Reagents

-

Cell Line: U266 Human Multiple Myeloma cell line (e.g., ATCC TIB-196).

-

Base Medium: RPMI-1640 Medium.

-

Complete Growth Medium: RPMI-1640 supplemented with 15% Fetal Bovine Serum (FBS).[5]

-

This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).

-

MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).[7]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

-

Equipment and Consumables:

-

Sterile T-75 cell culture flasks.[5]

-

Sterile 96-well flat-bottom cell culture plates.

-

Hemocytometer or automated cell counter.

-

Trypan Blue solution (0.4%).

-

Multi-channel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Experimental Protocols

Protocol 1: Culture and Maintenance of U266 Cells

U266 cells are grown in suspension and require specific handling for optimal growth.

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath for approximately 2 minutes.[5]

-

Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[5]

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.[5]

-

Gently resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-75 flask.

-

Incubate at 37°C in a 5% CO2 humidified atmosphere.[5]

-

-

Routine Maintenance and Subculturing:

-

U266 cells should be maintained at a density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[4][5]

-

Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

-

To subculture, determine the cell concentration and dilute the suspension with fresh, pre-warmed complete growth medium to a seeding density of approximately 3-5 x 10⁵ cells/mL.[2][4] No trypsinization is required as the cells grow in suspension.[2][3]

-

Protocol 2: IC50 Determination via MTT Assay

This protocol is adapted for suspension cells. All steps should be performed under aseptic conditions.

-

Cell Seeding:

-

From a U266 culture in the logarithmic growth phase with >90% viability, calculate the cell concentration.

-

Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

-

Include control wells: "cells + vehicle" (for 100% viability) and "medium only" (for background absorbance).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to acclimate.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A common approach is to prepare a 2X working stock for each desired final concentration. For a reported IC50 of 3.81 µM[1], a suggested concentration range is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.

-

The vehicle (e.g., DMSO) concentration should be kept constant across all wells (typically ≤ 0.5%).

-

Carefully add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL per well. Add 100 µL of medium with vehicle to the control wells.

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After incubation, centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[7][8]

-

Carefully aspirate ~150 µL of the supernatant without disturbing the cell pellet.

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7][9]

-

After incubation, add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.[7]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, ensuring complete dissolution.[7]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate Cell Viability (%):

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

Where Abs_sample is the absorbance of treated wells, Abs_blank is the medium-only control, and Abs_vehicle is the vehicle-treated control.

-

-

Plot the % Viability against the log concentration of this compound.

-

Determine the IC50 value by performing a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

The following table represents example data for the determination of the IC50 of this compound in U266 cells after a 48-hour treatment period.

| This compound (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |

| 0.1 | 1.238 | 1.188 | 99.0% |

| 0.5 | 1.154 | 1.104 | 92.0% |

| 1.0 | 1.022 | 0.972 | 81.0% |

| 2.5 | 0.788 | 0.738 | 61.5% |

| 5.0 | 0.530 | 0.480 | 40.0% |

| 10 | 0.302 | 0.252 | 21.0% |

| 25 | 0.146 | 0.096 | 8.0% |

| 50 | 0.080 | 0.030 | 2.5% |

| Medium Blank | 0.050 | 0.000 | 0.0% |

| Calculated IC50 | ~3.8 µM |

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. Leibniz Institute DSMZ: Details [dsmz.de]

- 4. U266 Cells [cytion.com]

- 5. bcrj.org.br [bcrj.org.br]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Antitumor Agent-70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-70, also identified as compound 8b, is a novel synthetic small molecule inhibitor with demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] It is classified as a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[1][3][4] Research indicates that this compound exerts its effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the generation of reactive oxygen species (ROS).[1][2] These characteristics make it a compound of significant interest for preclinical cancer research and drug development, particularly in the context of multiple myeloma.[1][2]

Product Information and Properties

A summary of the key characteristics of this compound is provided in the table below.

| Property | Value | Reference |

| Compound Name | This compound (compound 8b) | [1] |

| Molecular Formula | C₂₁H₁₈N₄O₂ | [1] |

| Molecular Weight | 358.39 g/mol | [1] |

| CAS Number | 2454133-88-9 | [1] |

| Primary Target | c-Kit (potential multi-targeted kinase inhibitor) | [1][3][4] |

| Mechanism of Action | Induces G0/G1 cell cycle arrest and apoptosis; promotes ROS release. | [1][2] |

In Vitro Activity

This compound has shown significant efficacy against various human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from key studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |

| RPMI8226 | Multiple Myeloma | 0.12 | 24 hours | [1][2] |

| U266 | Multiple Myeloma | 3.81 | Not Specified | [1] |

| HUVEC | Endothelial Cells | 12.09 | Not Specified | [1] |

Experimental Protocols

Preparation of Stock Solutions

The following protocol describes a general procedure for the solubilization of this compound. It is recommended to handle the compound in a chemical fume hood using appropriate personal protective equipment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Bring the vial of this compound powder to room temperature before opening.

-

Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.58 mg of this compound (MW: 358.39) in 1 mL of DMSO.

-

Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete solubilization.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is expected to be stable for at least 6 months.

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

A vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound) should always be included in the experimental design.

-

Immediately add the working solutions to the cell cultures.

Cell-Based Assay Protocol Example: Proliferation Assay

The following is a general protocol for assessing the anti-proliferative effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., RPMI8226)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., a dose range from 0.01 µM to 50 µM). Include a vehicle control (DMSO only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

At the end of the incubation period, assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Proposed Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of c-Kit, leading to downstream effects on cell cycle progression and apoptosis.

References

Application Notes and Protocols: Antitumor Agent-70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-70, also identified as compound 8b, is a novel synthetic compound demonstrating significant potential as an anticancer agent. It functions as a multi-targeted kinase inhibitor with a particular potency against c-Kit, a receptor tyrosine kinase frequently implicated in the pathogenesis of various malignancies, including multiple myeloma.[1] In vitro studies have shown that this compound can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells.[1] Notably, it exhibits a strong inhibitory effect on the RPMI8226 multiple myeloma cell line with an IC50 value of 0.12 μM.[1] These characteristics make this compound a promising candidate for further investigation in preclinical and clinical settings.

These application notes provide detailed protocols for the preparation of a stock solution of this compound, along with a summary of its key biological activities and a diagram of its putative signaling pathway.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Compound Name | This compound (compound 8b) | MedChemExpress |

| Molecular Weight | 358.39 g/mol | MedChemExpress |

| IC50 (RPMI8226 cells) | 0.12 μM | [1] |

| Mechanism of Action | Multi-targeted kinase inhibitor, potent c-Kit inhibitor | [1] |

| Biological Effects | Induces apoptosis, G0/G1 cell cycle arrest, promotes ROS release | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various in vitro experiments.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS) for detailed safety information. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder directly into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 358.39 g/mol x 1000 mg/g = 3.58 mg

-

-

-

Dissolving the Compound:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-